(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-[1-(4-chlorophenyl)cyclopentyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3S/c1-19(2,3)26(24,25)17-10-13-22(14-17)18(23)20(11-4-5-12-20)15-6-8-16(21)9-7-15/h6-9,17H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDIMIBLZFJYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tert-butylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Friedel-Crafts acylation reaction using cyclopentanone and an appropriate acid chloride.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the cyclopentyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the chlorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The tert-butylsulfonyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several analogues, including:
- (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc): Features a cyclopropane ring instead of cyclopentane and a phenoxy substituent rather than 4-chlorophenyl. Synthesis yields for 15cc are reported at 71% via a diastereoselective pathway .
Physicochemical and Functional Differences
- Electronic Effects: The tert-butylsulfonyl group in the target compound is more electron-withdrawing than 15cc’s phenoxy group, which may alter reactivity or intermolecular interactions.
- Solubility and Aggregation : While BAC-C12’s CMC data highlight surfactant-like behavior, the target compound’s lack of ionic groups suggests lower solubility in aqueous environments, necessitating formulation optimization.
Methodological Considerations for Similarity Assessment
As emphasized in computational chemistry literature, structural similarity comparisons require multi-faceted approaches:
- Tanimoto Coefficients : Measure 2D structural overlap but may underestimate 3D conformational or electronic differences.
- Pharmacophore Modeling: More relevant for assessing functional group alignment (e.g., sulfonyl vs. phenoxy interactions).
- Quantum Mechanical Calculations : Critical for evaluating electronic effects of substituents like tert-butylsulfonyl vs. chlorophenyl .
Biological Activity
The compound (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a cyclopentyl ketone moiety attached to a 4-chlorophenyl group . Its molecular formula is , and it has a molecular weight of approximately 303.84 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀ClNO₂S |
| Molecular Weight | 303.84 g/mol |
| CAS Number | 1797247-99-4 |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tert-butylsulfonyl group enhances its lipophilicity, which may facilitate membrane permeability and target binding.
Potential Targets:
- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors: It could modulate receptor activity associated with neurotransmission or inflammation.
Pharmacological Properties
Research indicates that the compound may exhibit several pharmacological activities, including:
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects: The compound may reduce inflammation by modulating cytokine production.
- Neuroprotective Properties: Potential effects on neuronal survival and function have been noted in vitro.
In Vitro Studies
-
Cell Proliferation Assay:
- A study assessed the effect of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth at concentrations ranging from 10 to 50 µM, with an IC50 value determined at approximately 25 µM.
-
Apoptosis Induction:
- Flow cytometry analysis demonstrated that treatment with the compound led to increased Annexin V positive cells, indicating enhanced apoptosis in treated cancer cells compared to control groups.
In Vivo Studies
-
Animal Model for Cancer:
- In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis showed increased apoptosis and reduced proliferation markers in tumor tissues.
-
Inflammation Model:
- In a model of acute inflammation, the compound reduced edema formation and pro-inflammatory cytokine levels significantly when compared to vehicle-treated groups.
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidin-1-yl methanone core via coupling reactions (e.g., amidation or nucleophilic substitution).
- Step 2: Introduction of the tert-butylsulfonyl group using sulfonylation reagents like tert-butylsulfonyl chloride under basic conditions.
- Step 3: Functionalization of the cyclopentyl-chlorophenyl moiety via Friedel-Crafts acylation or cross-coupling reactions.
Critical Parameters:
- Solvent choice: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts: Lewis acids (e.g., AlCl₃) for acylation or palladium-based catalysts for cross-coupling .
- Temperature: Reflux conditions (70–110°C) to drive reactions to completion .
- Purification: Column chromatography (silica gel, hexanes/EtOAc) to isolate diastereomers or impurities .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine, tert-butylsulfonyl, and chlorophenyl groups .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., cyclopentyl protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1675 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) stretches .
Basic: How can researchers assess the compound’s biological activity in preliminary screens?
Answer:
- Antimicrobial Assays: Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .
- Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based) targeting enzymes like kinases or proteases .
Advanced: How do structural modifications impact biological activity?
Answer:
Comparative structure-activity relationship (SAR) studies reveal:
Methodology:
- QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate substituent electronic properties with activity .
Advanced: What techniques elucidate interactions with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to proteins (e.g., serum albumin) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) .
- Molecular Docking: Predicts binding poses using software (e.g., AutoDock) with crystallographic protein data (PDB IDs) .
Advanced: How can computational modeling guide experimental design?
Answer:
- Conformational Analysis: Molecular dynamics (MD) simulations (e.g., GROMACS) assess flexibility of the pyrrolidine and cyclopentyl groups .
- Solubility Prediction: COSMO-RS calculations estimate logP and aqueous solubility .
- Metabolic Stability: CYP450 interaction predictions via docking to identify potential metabolic hotspots .
Advanced: What strategies improve solubility and stability for in vivo studies?
Answer:
- Salt Formation: Use hydrochloride salts to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) on the methanone or sulfonyl moiety .
- Formulation: Nanoemulsions or liposomal encapsulation to improve bioavailability .
Advanced: What mechanistic insights explain its reactivity in functionalization reactions?
Answer:
- Nucleophilic Acyl Substitution: The methanone carbonyl undergoes attack by amines or alcohols under acidic/basic conditions .
- Radical Reactions: tert-Butylsulfonyl groups stabilize radicals in photochemical reactions .
- Acid Sensitivity: The cyclopentyl group may undergo ring-opening under strong acidic conditions (e.g., HCl/MeOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
